1,2,3,4,6,7-Hexachlorodibenzofuran
Overview
Description
1,2,3,4,6,7-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two benzene rings fused to a central furan ring, with chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . These compounds are known for their environmental persistence and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process involves the reaction of dibenzofuran with chlorine gas under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzofuran molecule .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be produced as an unwanted by-product in processes involving chlorinated compounds, such as the production of certain pesticides and the incineration of chlorinated organic materials .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield less chlorinated dibenzofurans .
Scientific Research Applications
1,2,3,4,6,7-Hexachlorodibenzofuran has several scientific research applications, including:
Environmental Toxicology: Studying its persistence and bioaccumulation in the environment.
Biochemistry: Investigating its effects on enzyme activity and gene expression.
Mechanism of Action
1,2,3,4,6,7-Hexachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated, translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of various genes involved in xenobiotic metabolism . This mechanism is responsible for both the biochemical and toxic effects of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 2,3,4,6,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 1,2,3,7,8,9-Hexachlorodibenzofuran
Uniqueness
1,2,3,4,6,7-Hexachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. This pattern affects its binding affinity to the aryl hydrocarbon receptor and its subsequent toxicological effects .
Properties
IUPAC Name |
1,2,3,4,6,7-hexachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWFMKXFMVHBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075270 | |
Record name | Dibenzofuran, 1,2,3,4,6,7-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79060-60-9 | |
Record name | 1,2,3,4,6,7-Hexachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79060-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,6,7-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079060609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,3,4,6,7-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3H5V53N1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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